Leukotriene C4-d5 methyl ester
Description
Properties
Molecular Formula |
C31H44D5N3O9S |
|---|---|
Molecular Weight |
644.8 |
InChI |
InChI=1S/C31H49N3O9S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-26(25(35)16-15-18-29(39)43-2)44-22-24(30(40)33-21-28(37)38)34-27(36)20-19-23(32)31(41)42/h7-8,10-14,17,23-26,35H,3-6,9,15-16,18-22,32H2,1-2H3,(H,33,40)(H,34,36)(H,37,38)(H,41,42)/b8-7-,11-10-,13 |
InChI Key |
NEICPYXCIYSWOH-QXDTVSJVSA-N |
SMILES |
O=C(OC)CCC[C@H](O)[C@H](SCC(C(NCC(O)=O)=O)NC(CCC(N)C(O)=O)=O)/C=C/C=C/C=CC/C=CCCCC([2H])([2H])C([2H])([2H])[2H] |
Synonyms |
LTC4-d5 methyl ester |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C31H44D5N3O9S
- Molecular Weight : 644.8 g/mol
- Deuteration : Contains five deuterium atoms at specific positions (19, 19', 20, 20, and 20) which improve its stability and detection in analytical techniques.
Scientific Research Applications
Leukotriene C4-d5 methyl ester has several applications across various fields of research:
-
Biochemical Studies :
- Used as an internal standard for the quantification of leukotriene C4 methyl ester in gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) .
- Facilitates accurate measurement of leukotriene levels in biological samples, aiding in the understanding of their roles in disease mechanisms.
-
Inflammatory Disease Research :
- Investigated for its involvement in the biosynthesis pathways of leukotrienes, particularly in conditions such as asthma, allergic rhinitis, and other inflammatory diseases .
- Studies have shown that leukotriene C4 contributes to bronchoconstriction and increased vascular permeability, which are critical factors in asthma pathophysiology .
-
Pharmacological Development :
- Assists in the development of new anti-inflammatory drugs by providing insights into the mechanisms of leukotriene action and their effects on smooth muscle contraction .
- The compound's stability makes it suitable for pharmacokinetic studies to evaluate drug interactions and efficacy in clinical settings .
Case Study 1: Hepatic Ischemia/Reperfusion Injury
A study investigated the expression and activity of leukotriene C4 synthesis enzymes during hepatic ischemia/reperfusion injury. The results indicated that treatment with D-galactosamine/lipopolysaccharide led to an upregulation of leukotriene C4 synthase (LTC4S) expression, contributing to cysteinyl leukotriene accumulation and subsequent liver damage . This highlights the role of leukotrienes in liver injury models and their potential as therapeutic targets.
Case Study 2: Asthma Pathogenesis
Research has demonstrated that leukotrienes, including leukotriene C4, are critical mediators in asthma. Elevated levels of these compounds have been associated with increased airway hyperreactivity and inflammation. The use of leukotriene receptor antagonists has shown promise in mitigating these effects, suggesting that further studies on deuterated forms like this compound could enhance drug development efforts .
Comparative Analysis with Other Leukotrienes
| Compound | Role/Function | Application Area |
|---|---|---|
| Leukotriene B4 | Chemoattractant for neutrophils | Inflammation research |
| Leukotriene C4 | Bronchoconstriction and vascular permeability | Asthma and allergy studies |
| Leukotriene A4-d5 methyl ester | Internal standard for mass spectrometry | Quantitative analysis |
| This compound | Stability enhancement for analytical methods | Drug development and pharmacokinetics |
Preparation Methods
Substrate Specificity and Reaction Mechanism
LTC4S exhibits broad substrate specificity, accepting LTA4, LTA4-Me, and their homologs (LTA3, LTA5) as substrates. The enzyme’s active site comprises two adjacent pockets: a hydrophilic region for GSH binding and a hydrophobic cleft for LTA4-Me accommodation. Kinetic studies using guinea pig lung microsomes reveal a K<sub>m</sub> of 3 µM for LTA4 and a V<sub>max</sub> of 108 nmol/3 min/µg protein, indicating high catalytic efficiency. Competitive inhibition experiments with LTA3 and LTA5 demonstrate shared binding motifs, with K<sub>i</sub> values of 1.5 µM and 2.8 µM, respectively.
Enzyme Purification and Optimization
Purification of LTC4S involves sequential chromatography steps:
-
Sepharose CL-4B for size exclusion, separating LTC4S from microsomal glutathione S-transferases.
-
DEAE-Sephacel for ion-exchange, resolving isoforms based on charge heterogeneity.
-
Agarose-butylamine and DEAE-3SW FPLC for final polishing, achieving a 91-fold purification.
The purified enzyme retains activity in 0.04% dodecyl-β-D-maltoside (DDM) and requires 5 mM GSH for stabilization during storage. Reaction optimization studies recommend 20 µM LTA4-Me and 5 mM GSH in 20 mM MES-NaOH (pH 6.5) at 37°C for maximal yield.
Isotopic Labeling for Leukotriene C4-d5 Methyl Ester
Deuteration of LTC4-Me introduces five deuterium atoms at positions 19, 19′, 20, 20, and 20′ of the arachidonic acid backbone, enhancing its utility as a mass spectrometry internal standard.
Deuterated Precursor Synthesis
Deuteration is achieved during the biosynthesis of LTA4-Me, leveraging deuterium-enriched arachidonic acid precursors. The lipoxygenase pathway incorporates deuterium at specific carbons through:
Conjugation with Glutathione
LTA4-d5-Me undergoes LTC4S-catalyzed conjugation with GSH under conditions identical to non-deuterated LTA4-Me. The reaction’s progress is monitored via RP-HPLC, with LTC4-d5-Me eluting at 14.2 min (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient).
Purification and Analytical Validation
Chromatographic Purification
Crude LTC4-d5-Me is purified using:
Mass Spectrometry Confirmation
LC-MS/MS analysis confirms deuterium incorporation and structural integrity:
-
ESI-MS : m/z 644.8 [M+H]<sup>+</sup> for LTC4-d5-Me vs. 639.8 for LTC4-Me.
-
Fragmentation patterns : Characteristic ions at m/z 495.2 (GSH loss) and 308.1 (arachidonoyl fragment).
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 50 |
| Ethanol | 1 |
| PBS (pH 7.2) | 0.1 |
Applications and Methodological Considerations
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
